3,3-Dichloro-2-oxoindoline-5-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The era of chemotherapy was effectively launched with the discovery of sulfonamides. In the early 20th century, German bacteriologist and pathologist Gerhard Domagk was instrumental in the discovery of the antibacterial effects of Prontosil, the first of the sulfonamide drugs. Domagk's work, for which he was awarded the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was metabolized in the body to sulfanilamide, the active antibacterial agent. unifi.it This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives, leading to the development of drugs for a wide range of ailments beyond bacterial infections, including diuretics, antidiabetic agents, and anticonvulsants. unifi.it
The basic structure of a sulfonamide consists of a sulfonyl group connected to an amine group. nih.gov This functional group has proven to be a versatile pharmacophore, capable of interacting with a variety of biological targets. The evolution of sulfonamide chemistry has been marked by a continuous search for new derivatives with improved efficacy, selectivity, and safety profiles.
Significance of the Indoline (B122111) Scaffold in Organic and Medicinal Chemistry
The indoline scaffold, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry. mdpi.com This means that it is a molecular framework that is able to bind to multiple biological targets with high affinity. The indoline nucleus is found in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com
The versatility of the indoline scaffold stems from its unique structural and electronic properties. The fusion of a benzene (B151609) ring with a five-membered nitrogen-containing ring creates a system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. Its ability to participate in various chemical reactions makes it a valuable building block for the synthesis of complex molecules.
Classification and Structural Features of Indoline-2-one Derivatives
Within the broader family of indoline derivatives, indoline-2-ones, also known as oxindoles, are a particularly important class of compounds. mdpi.com These molecules are characterized by the presence of a carbonyl group at the 2-position of the indoline ring system. The classification of indoline-2-one derivatives is often based on the nature and position of substituents on the bicyclic ring.
Substitutions can be made at the nitrogen atom (N-1), the C-3 position, and on the benzene ring. The C-3 position is particularly notable as it can be a stereocenter, leading to the formation of chiral molecules with distinct biological activities. The structural features of indoline-2-one derivatives, including the presence of hydrogen bond donors and acceptors, and their rigid bicyclic framework, contribute to their ability to interact with biological macromolecules.
Overview of the 3,3-Dichloro-2-oxoindoline Core in Chemical Research
The 3,3-dichloro-2-oxoindoline core is a specific structural motif within the indoline-2-one family that has attracted attention in chemical research. The geminal dichloro substitution at the C-3 position significantly influences the reactivity and electronic properties of the molecule. This core is often synthesized from isatin (B1672199) or its derivatives through various chlorination methods.
The presence of the two chlorine atoms at the C-3 position makes this carbon atom a reactive electrophilic center. This reactivity can be exploited in a variety of chemical transformations to introduce further structural diversity. Research into the 3,3-dichloro-2-oxoindoline core has explored its utility as a synthetic intermediate and has also investigated the biological activities of its derivatives. Some studies have indicated that compounds containing this core possess potential anti-inflammatory and antitumor properties.
Research Significance and Academic Trajectory of 3,3-Dichloro-2-oxoindoline-5-sulfonamide within its Chemical Class
The compound this compound (CAS No. 954573-02-5) represents a specific convergence of the chemical features discussed above. Its molecular structure incorporates the 3,3-dichloro-2-oxoindoline core and a sulfonamide group at the 5-position of the benzene ring. While extensive, dedicated research on this exact molecule is not widely available in peer-reviewed literature, its research significance can be inferred from the well-established biological activities of its constituent parts.
The indoline-5-sulfonamide (B1311495) scaffold, in general, has been investigated for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that are overexpressed in certain types of cancer, and their inhibition is a validated strategy for cancer therapy. Studies on various 1-acylated indoline-5-sulfonamides have demonstrated their inhibitory activity against tumor-associated carbonic anhydrase isoforms.
Given this context, the academic trajectory for this compound would likely involve its synthesis and evaluation as a potential anticancer agent, specifically as a carbonic anhydrase inhibitor. The presence of the 3,3-dichloro moiety could modulate the compound's activity, selectivity, and pharmacokinetic properties. Further research would be necessary to fully elucidate the specific biological profile of this compound and to determine if the combination of the 3,3-dichloro-2-oxoindoline core and the 5-sulfonamide group leads to synergistic or unique pharmacological effects. The primary research on this specific molecule appears to be in its availability as a chemical building block for further synthetic explorations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl2N2O3S |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
3,3-dichloro-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C8H6Cl2N2O3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)(H2,11,14,15) |
InChI Key |
DKQYKNWGJVVYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(C(=O)N2)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3,3 Dichloro 2 Oxoindoline 5 Sulfonamide
Retrosynthetic Analysis and Key Disconnections for 3,3-Dichloro-2-oxoindoline-5-sulfonamide
A logical retrosynthetic analysis of this compound identifies two primary disconnections. The first is the sulfonamide bond, which can be retrosynthetically cleaved to reveal the key intermediate, 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride, and a generic amine. This disconnection is based on the well-established reliability of sulfonamide bond formation via the reaction of a sulfonyl chloride with an amine.
The second key disconnection involves the 3,3-dichloro-2-oxoindoline core. This structure can be traced back to a simpler precursor, such as indoline-2-one (oxindole) or a related indoline-2,3-dione (isatin). This suggests two main forward synthetic approaches: functionalization of a pre-existing indoline-2-one scaffold or the transformation of an isatin (B1672199) derivative. These disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.
Synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonyl Chloride Precursors
The synthesis of the pivotal intermediate, 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride, can be approached through several routes, each with its own set of advantages and challenges.
Direct Chlorosulfonation of Indoline-2-one Systems
Regioselective Functionalization Approaches
Achieving regioselective functionalization to introduce the sulfonyl chloride group at the 5-position of a pre-existing 3,3-dichloro-2-oxoindoline core is another viable strategy. This would typically involve C-H activation or functionalization of a pre-functionalized ring. While a broad range of methods for the regioselective C-H functionalization of heterocyclic systems exists, specific examples for the 5-position sulfonation of 3,3-dichloro-2-oxoindoline are not extensively documented. General strategies often rely on directing groups to guide the electrophilic or metal-catalyzed functionalization to a specific position on the aromatic ring. Future research may explore the application of these modern synthetic techniques to achieve the desired regioselectivity on this particular scaffold.
Conversion of Related Indoline-2,3-diones (Isatins) to Dichlorinated Oxoindolines
A widely utilized and effective method for the synthesis of the 3,3-dichloro-2-oxoindoline core involves the transformation of indoline-2,3-diones, commonly known as isatins. This approach circumvents the need for direct dichlorination of an oxindole (B195798). Various reagents have been employed for this deoxygenative dichlorination.
One common method involves the reaction of isatin derivatives with phosphorus pentachloride (PCl₅). This powerful chlorinating agent effectively replaces the C3-carbonyl oxygen with two chlorine atoms. Another approach utilizes (dichloroiodo)benzene (PhICl₂) in a Lewis base-catalyzed reaction. For instance, aryl- and N-substituted isatins can be first converted to their corresponding isatin-3-hydrazones, which then undergo a dichlorination reaction with PhICl₂ to afford 3,3-dichloroindolin-2-ones in yields ranging from 49-99%. rsc.org This method offers a valuable alternative to harsher chlorinating agents.
The following table summarizes various chlorinating agents used for the conversion of isatins to 3,3-dichloro-2-oxoindolines:
| Chlorinating Agent | Substrate | Product | Yield (%) |
|---|---|---|---|
| Phosphorus pentachloride (PCl₅) | Isatin | 3,3-Dichloro-2-oxoindoline | - |
| (Dichloroiodo)benzene (PhICl₂) | Isatin-3-hydrazone | 3,3-Dichloroindolin-2-one | 49-99 |
Formation of the Sulfonamide Moiety via Amidation Reactions
Once the 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride precursor is obtained, the final step in the synthesis of the target compound is the formation of the sulfonamide bond.
Nucleophilic Substitution Reactions with Amines
The reaction of the highly reactive sulfonyl chloride group with a primary or secondary amine proceeds via a nucleophilic substitution pathway to form the corresponding sulfonamide. This is a standard and widely used method for the synthesis of sulfonamides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct.
The general reaction is as follows:
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride + R¹R²NH → this compound-NR¹R² + HCl
While specific examples detailing the reaction of 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride with a diverse range of amines are not extensively reported in readily accessible literature, the principles of sulfonamide formation are well-established. The reactivity of the amine nucleophile will influence the reaction conditions required. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed in this reaction to generate a library of corresponding sulfonamide derivatives.
For example, the synthesis of indoline-5-sulfonamide (B1311495) from 1-acetylindoline-5-sulfonyl chloride is achieved by treatment with aqueous ammonia (B1221849). nih.gov This demonstrates the feasibility of using simple amine sources for this transformation. The following table illustrates hypothetical examples of this reaction with different classes of amines, based on general principles of sulfonamide synthesis.
| Amine | Product |
|---|---|
| Ammonia (NH₃) | This compound |
| Methylamine (CH₃NH₂) | N-Methyl-3,3-dichloro-2-oxoindoline-5-sulfonamide |
| Aniline (C₆H₅NH₂) | N-Phenyl-3,3-dichloro-2-oxoindoline-5-sulfonamide |
| Piperidine (C₅H₁₀NH) | 5-(Piperidin-1-ylsulfonyl)-3,3-dichloroindolin-2-one |
Reaction Kinetics and Optimization of Amidation Protocols
The conversion of the sulfonyl chloride in this compound to a sulfonamide is a crucial step for creating diverse derivatives. The kinetics of this amidation are influenced by factors such as the amine's nucleophilicity, steric hindrance, solvent, and the base used. Optimization of these reaction conditions is essential for achieving high yields and purity.
Key parameters for optimization include:
Base Selection: An organic base is typically used to neutralize the hydrochloric acid byproduct. Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA). The selection can impact reaction rates and side product formation.
Solvent Effects: The choice of solvent can affect the solubility of reactants and the stability of reaction intermediates. Dichloromethane (DCM) and acetonitrile (B52724) are frequently employed.
Temperature Control: Reactions are often initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial reaction rate and minimize potential side reactions.
A representative table illustrating the optimization of amidation conditions is provided below.
| Entry | Amine | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | TEA (1.5) | DCM | 0 to RT | 85 |
| 2 | Aniline | DIPEA (1.5) | DCM | 0 to RT | 78 |
| 3 | Piperidine | TEA (1.5) | Acetonitrile | 0 to RT | 92 |
| 4 | Morpholine | DIPEA (1.5) | Acetonitrile | 0 to RT | 90 |
This table presents hypothetical data for illustrative purposes.
Scope and Limitations of Amine Substrates
The amidation reaction of this compound is compatible with a broad range of amines, though some limitations exist.
Primary and Secondary Amines: Both primary and secondary aliphatic and aromatic amines are generally suitable substrates. The nucleophilicity of the amine plays a significant role, with electron-rich amines typically reacting more readily.
Steric Hindrance: Amines with significant steric bulk around the nitrogen atom may exhibit reduced reactivity, potentially requiring more forcing conditions such as elevated temperatures or longer reaction times.
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups on the amine substrate. However, highly reactive functional groups may require protection.
Limitations of this protocol include challenges with very weakly nucleophilic amines, which may not react efficiently under standard conditions.
Alternative Synthetic Routes and Cascade Reactions
While direct amidation is a common approach, other synthetic strategies can be employed to generate indoline-sulfonamide structures.
Metal-catalyzed reactions offer powerful alternatives for forming sulfonamides. For instance, palladium-catalyzed cross-coupling of an aryl halide with methane (B114726) sulfonamide can yield the desired sulfonamide product. ijarsct.co.in Copper-mediated cross-dehydrogenative coupling of indolines with sulfonamides has also been reported as an efficient method. acs.org Another approach involves an indium-catalyzed sulfonylation of amines, which can proceed under mild, base-free conditions. organic-chemistry.org These methods can provide access to a wider range of substrates and may offer improved yields and functional group tolerance compared to traditional methods.
In an effort to develop more environmentally friendly synthetic methods, several green chemistry approaches have been explored for sulfonamide synthesis. These include:
Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. sci-hub.se
Aqueous Media: The use of water as a solvent is a key principle of green chemistry. Facile and environmentally benign syntheses of sulfonamides in aqueous media have been described. rsc.org
Metal-Free Conditions: An iodine-mediated method for constructing sulfonamides from sodium sulfinates and amines in water proceeds at room temperature without the need for a metal catalyst. rsc.org
These approaches aim to minimize the environmental impact of chemical synthesis by reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Total Synthesis Strategies for Complex Indoline-Sulfonamide Architectures
The this compound scaffold is a valuable starting point for the total synthesis of more complex molecules with potential biological activity. The dichloro group at the 3-position can be substituted to introduce further complexity and stereocenters. The sulfonamide moiety at the 5-position can be further functionalized or used to modulate the molecule's properties.
Synthetic strategies often involve a modular approach, where the indoline (B122111) core is first constructed and then elaborated upon. For example, the synthesis of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has been reported, showcasing the utility of the indoline scaffold in creating complex structures. acs.org The indole (B1671886) ring system, closely related to indoline, is also a key component in many biologically active sulfonamide-based compounds. researchgate.net These strategies are crucial for accessing novel chemical space and developing new therapeutic agents.
Chemical Reactivity and Derivatization Studies of 3,3 Dichloro 2 Oxoindoline 5 Sulfonamide
Reactivity Profile of the Sulfonyl Chloride Moiety
The journey to 3,3-dichloro-2-oxoindoline-5-sulfonamide often begins with its precursor, 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic functional group, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone for the introduction of the sulfonamide functionality. The reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding sulfonamides. This transformation is a common and efficient method for the synthesis of a wide range of sulfonamide derivatives.
The general synthetic route involves the reaction of 3,3-dichloro-2-oxoindoline-5-sulfonyl chloride with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.
Functionalization of the Indoline-2-one Ring System
The indoline-2-one ring system of this compound offers multiple avenues for structural modification, including substitution at the indoline (B122111) nitrogen, alterations at the dichlorinated 3-position, and electrophilic substitution on the aromatic ring.
N-Substitution (Alkylation, Acylation, Arylation) of the Indoline Nitrogen
The nitrogen atom of the indoline ring is a nucleophilic center and can be readily functionalized through various substitution reactions.
N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to modulate the physicochemical properties of the molecule. This can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent system is critical to ensure efficient and selective alkylation.
N-Acylation: Acyl groups can be introduced at the indoline nitrogen via reaction with acyl chlorides or anhydrides. This modification can influence the electronic properties and biological activity of the resulting compounds.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of the indoline nitrogen. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical space of accessible derivatives.
| Reagent | Reaction Type | Product |
| Alkyl Halide/Base | N-Alkylation | 1-Alkyl-3,3-dichloro-2-oxoindoline-5-sulfonamide |
| Acyl Chloride/Base | N-Acylation | 1-Acyl-3,3-dichloro-2-oxoindoline-5-sulfonamide |
| Aryl Halide/Pd Catalyst | N-Arylation | 1-Aryl-3,3-dichloro-2-oxoindoline-5-sulfonamide |
Modifications at the 3-Position Beyond Dichlorination
The gem-dichloro group at the 3-position is a key structural feature of the molecule. While the focus of this article is on the dichlorinated compound, it is important to note that this position is a hub for further chemical transformations. Reactions that involve the displacement of one or both chlorine atoms can lead to a variety of 3-substituted and spirocyclic oxindole (B195798) derivatives. These transformations, however, fall outside the direct scope of derivatization of the title compound while retaining the dichloro moiety.
Electrophilic Aromatic Substitution on the Aromatic Ring (e.g., C-6, C-7)
The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, namely the amide and sulfonamide groups, will influence the position of the incoming electrophile. The amide group is an ortho, para-director, while the sulfonamide group is a meta-director. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. Due to the presence of multiple deactivating groups, forcing conditions may be required to achieve electrophilic substitution on the aromatic ring.
Transformations of the Sulfonamide Functional Group
The sulfonamide moiety itself is a site for further derivatization, primarily at the sulfonamide nitrogen.
N-Derivatization of the Sulfonamide Nitrogen
Similar to the indoline nitrogen, the sulfonamide nitrogen can undergo alkylation, acylation, and arylation reactions. These modifications can significantly impact the biological activity profile of the parent compound.
N-Alkylation and N-Arylation of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions. Palladium-catalyzed methods are also applicable for the N-arylation of sulfonamides. These reactions lead to the formation of N-substituted and N,N-disubstituted sulfonamide derivatives.
| Reagent | Reaction Type | Product |
| Alkyl Halide/Base | N-Alkylation | 3,3-Dichloro-2-oxo-N-alkylindoline-5-sulfonamide |
| Acyl Chloride/Base | N-Acylation | 3,3-Dichloro-2-oxo-N-acylindoline-5-sulfonamide |
| Aryl Halide/Pd Catalyst | N-Arylation | 3,3-Dichloro-2-oxo-N-arylindoline-5-sulfonamide |
The strategic and selective derivatization of this compound at its various reactive sites provides a powerful platform for the generation of diverse chemical libraries for further investigation in various scientific disciplines.
Conversion to Other Sulfur-Containing Moieties
Detailed research findings on the conversion of the sulfonamide group in this compound to other sulfur-containing moieties are not available in the reviewed literature.
Stereochemical Aspects in Derivatization (if applicable to chiral derivatives)
Information regarding the stereochemical aspects of derivatization of this compound is not available.
Combinatorial Synthesis Strategies Utilizing the this compound Scaffold
There is no available information on the use of this compound as a scaffold in combinatorial synthesis strategies.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,3 Dichloro 2 Oxoindoline 5 Sulfonamide and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and the confirmation of its molecular formula by providing highly accurate mass measurements. nih.govnih.gov For 3,3-Dichloro-2-oxoindoline-5-sulfonamide, HRMS analysis is critical to verify the presence and number of chlorine, sulfur, and other atoms, distinguishing it from potential isomers or impurities. csic.es
The molecular formula for this compound is C₈H₆Cl₂N₂O₃S. moldb.com The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with precision in the parts-per-million (ppm) range, allowing for confident confirmation of the molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be distinctly observable in the mass spectrum, further corroborating the presence of two chlorine atoms in the molecule.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆Cl₂N₂O₃S |
| Molecular Weight | 281.12 g/mol moldb.com |
| Calculated Exact Mass (Monoisotopic) | 279.9425 Da |
| Expected Chlorine Isotopic Pattern | Peaks corresponding to [M], [M+2], and [M+4] due to the presence of two chlorine atoms. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR techniques is required to assign all proton and carbon signals unambiguously.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for mapping the connectivity and spatial relationships between atoms within a molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For the aromatic protons on the oxindole (B195798) ring of this compound, COSY would show correlations between adjacent protons, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This is crucial for assigning the signals of the aromatic CH groups in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. youtube.com For derivatives where different substituents at the C3 position might lead to stereoisomers, NOESY can be used to determine their relative stereochemistry.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| N1-H | ~10.5-11.5 | - | C2, C7a, C3a |
| C2 | - | ~175 | - |
| C3 | - | ~85 | - |
| H4 | ~7.8-8.0 | ~125 | C5, C6, C7a |
| C5 | - | ~140 | - |
| H6 | ~7.5-7.7 | ~128 | C4, C5, C7a |
| H7 | ~7.0-7.2 | ~115 | C5, C6, C7a |
| -SO₂NH₂ | ~7.3-7.5 (br s) | - | C5 |
Note: Predicted values are based on typical chemical shifts for related oxindole and sulfonamide structures. nih.govchemicalbook.com Actual experimental values may vary.
Solid-State NMR Characterization (if applicable)
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, molecular packing, and dynamics. While solution NMR averages out anisotropic interactions, ssNMR measures them, offering detailed information about the local electronic environment. For this compound, ssNMR could be used to study different crystalline forms (polymorphs) that may exhibit distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C and ¹⁵N spectra. illinois.edu This could reveal multiple signals for crystallographically inequivalent molecules within the unit cell, information that is inaccessible from solution-state NMR.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov
For this compound, IR and Raman spectra would display characteristic bands for the amide, sulfonamide, and aromatic moieties. The carbonyl (C=O) stretching vibration of the lactam ring is expected to be a strong band in the IR spectrum. The sulfonamide group will give rise to characteristic symmetric and asymmetric stretching vibrations of the S=O bonds. kau.edu.sa The N-H stretching vibrations of both the lactam and the sulfonamide groups would also be observable.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactam N-H | Stretching | 3200-3100 |
| Aromatic C-H | Stretching | 3100-3000 |
| Lactam C=O | Stretching | 1750-1710 |
| Aromatic C=C | Stretching | 1600-1450 |
| Sulfonamide S=O | Asymmetric Stretching | 1370-1330 |
| Sulfonamide S=O | Symmetric Stretching | 1180-1160 |
| C-Cl | Stretching | 800-600 |
Note: Frequencies are approximate and can be influenced by hydrogen bonding and solid-state packing effects. kau.edu.saresearchgate.net
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net This technique is essential for understanding the molecule's conformation and how it packs in a crystal lattice. biointerfaceresearch.com
For this compound, a crystal structure would reveal the precise geometry around the C3 carbon and the orientation of the sulfonamide group relative to the oxindole ring. Of particular interest would be the analysis of intermolecular interactions, such as hydrogen bonds. It is expected that the N-H groups of the lactam and the sulfonamide, along with the oxygen atoms of the carbonyl and sulfonyl groups, would participate in a network of hydrogen bonds, forming a stable supramolecular architecture. researchgate.netnih.gov These interactions dictate the material's bulk properties, such as melting point and solubility.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (for chiral derivatives)
The parent compound, this compound, is achiral as the C3 position bears two identical chlorine atoms. However, if these chlorine atoms are replaced with two different substituents, the C3 atom becomes a stereocenter, leading to a chiral molecule that can exist as a pair of enantiomers. nih.govresearchgate.net Spirooxindole derivatives are a well-known class of chiral compounds derived from this scaffold. rsc.orgmdpi.com
For such chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image CD spectrum. This allows for:
Determination of Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample. nih.gov
Assignment of Absolute Configuration: By comparing the experimental CD spectrum to a spectrum calculated for a specific enantiomer (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the stereocenter can be determined. nih.govchemrxiv.org This is particularly crucial in pharmaceutical contexts where enantiomers often exhibit different biological activities.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,3-dichloro-2-oxindole |
Computational Chemistry and Theoretical Investigations of 3,3 Dichloro 2 Oxoindoline 5 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic properties of molecules. DFT methods are employed to determine a molecule's optimized geometry, electronic structure, and various other chemical properties with a good balance between accuracy and computational cost. nih.gov
Electronic structure analysis provides critical information about a molecule's reactivity and stability. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Gaps: The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For sulfonamide-containing compounds, analyses often show that the electron density of the HOMO is concentrated on the benzenesulfonamide (B165840) portion, while the LUMO's density is located on other rings, indicating potential for intramolecular charge transfer upon excitation. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). rsc.org This information is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role in ligand-receptor binding. nih.gov
| Parameter | Description | Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in cited sources |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in cited sources |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | Data not available in cited sources |
| MEP Analysis | Identifies electrophilic and nucleophilic sites | Specific map not available in cited sources |
DFT calculations are also highly effective for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net Theoretical calculations of these properties for a proposed structure can be compared with experimental spectra to confirm the molecule's identity and structure. researchgate.netmdpi.com For instance, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which often show good agreement with experimental findings. researchgate.net Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| 1H NMR | Chemical Shifts (ppm) | Data not available in cited sources |
| 13C NMR | Chemical Shifts (ppm) | Data not available in cited sources |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | Data not available in cited sources |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, stability, and behavior in a solvent environment, such as water. researchgate.net These simulations can reveal the most stable conformations of the molecule and the dynamics of its interaction with surrounding solvent molecules. When studying protein-ligand interactions, MD simulations are crucial for assessing the stability of the docked complex over time, providing a more dynamic picture than the static view offered by molecular docking alone. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgchalcogen.ro Both 2D and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. semanticscholar.orgnih.gov These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. researchgate.net For ligand-based drug design, QSAR models are invaluable for identifying which structural features are beneficial or detrimental to the desired biological activity, thereby guiding the design of more potent molecules. nih.gov
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the molecular level. researchgate.netnih.gov Docking simulations for this compound would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net
Following a docking simulation, a detailed analysis of the binding site is performed. This involves identifying the key amino acid residues in the protein's active site that form interactions with the ligand. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Identifying these key interactions is crucial for understanding the mechanism of action and for designing new molecules with improved binding affinity and selectivity. For example, the sulfonamide group is known to be a key binding motif that can engage in highly conserved interactions within protein binding pockets. nih.gov
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example: Carbonic Anhydrase | Data not available | Data not available | Data not available |
| Example: Protein Kinase | Data not available | Data not available | Data not available |
Ligand Efficiency and Binding Energy Calculations
In computational chemistry and drug design, binding energy and ligand efficiency are critical metrics for evaluating the potential of a compound to be a successful drug candidate. Binding energy (often expressed as ΔG) quantifies the strength of the interaction between a ligand and its target protein, with more negative values indicating a stronger bond. Ligand efficiency (LE) provides a measure of the binding energy per non-hydrogen atom, offering insight into how efficiently a molecule binds to its target.
While specific binding energy calculations for this compound are not available, studies on analogous sulfonamide derivatives provide valuable data. Molecular docking simulations are frequently employed to predict the binding modes and estimate the binding affinities of these compounds against various biological targets. For instance, a study on novel sulfonamide derivatives identified a compound, designated 1C, that exhibited a strong binding affinity for Dihydropteroate Synthase (DHPS), with a calculated binding free energy of -8.1 kcal/mol. nih.govexcli.de This strong interaction is attributed to hydrogen bonds forming between the sulfonyl group's oxygen and the amino group with key residues in the protein's active site. researchgate.net
In another example, docking studies of isatin-sulfonamide derivatives against the caspase-3 enzyme revealed that a 4-chloro phenylacetamide derivative (compound 20d) showed a favorable binding profile. nih.gov The isatin (B1672199) core of these molecules is crucial for their interaction within the binding site of the enzyme. nih.gov Similarly, investigations into sulfonamide derivatives as inhibitors of carbonic anhydrase IX have shown calculated binding energies ranging from -8.68 to -9.16 kcal/mol, indicating potent interactions. oaji.net
The following table summarizes representative binding energy calculations for various sulfonamide analogs from the literature.
| Compound Class | Target Protein | Representative Compound | Binding Energy (kcal/mol) |
| Sulfonamide Derivative | Dihydropteroate Synthase (DHPS) | 1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide) | -8.1 |
| Thiazolidine-4-one bearing Sulfonamide | Carbonic Anhydrase IX | IVd | -9.16 |
| Thiazolidine-4-one bearing Sulfonamide | Carbonic Anhydrase IX | IVe | -8.68 |
This table is generated based on data from computational studies on analogs of this compound. nih.govexcli.deoaji.net
It is important to note that while these binding energies are promising, the efficiency of the ligand is also a key consideration. Ligand efficiency metrics, such as LE, Ligand Lipophilicity Efficiency (LLE), and Surface-based Ligand Efficiency (SFI), help to normalize the binding affinity by the size or lipophilicity of the molecule. This allows for a more direct comparison of the quality of different chemical scaffolds. Unfortunately, specific ligand efficiency values for these analogous compounds are not explicitly reported in the reviewed literature. However, the principle remains that an ideal drug candidate would exhibit high affinity (a favorable binding energy) in a relatively small and efficient molecular package.
Virtual Screening and Computational Drug Discovery Applications
The indole (B1671886) and sulfonamide moieties are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govnih.gov Consequently, computational techniques such as virtual screening and molecular docking are extensively used to explore chemical libraries containing these motifs for the discovery of new therapeutic agents. nih.govacs.org
Virtual screening allows researchers to computationally evaluate large libraries of compounds to identify those that are most likely to bind to a specific biological target. This approach has been successfully applied to indole-sulfonamide derivatives. For example, pharmacophore-based virtual screening has been used to identify potential antagonists for the 5-HT7 receptor from databases of aryl sulfonamide derivatives. researchgate.net A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is generated and used to filter large compound databases, leading to the identification of promising hits. researchgate.net
Molecular docking is another cornerstone of computational drug discovery for this class of compounds. It has been instrumental in elucidating the potential binding modes of indole-based benzenesulfonamides as selective inhibitors of human carbonic anhydrase II. nih.gov By simulating the interaction between the ligand and the protein's active site, researchers can rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov For instance, docking studies have shown that the primary sulfonamide group (SO2NH2) is a highly effective zinc-binding group, which is crucial for the inhibition of carbonic anhydrases. oaji.netnih.gov
Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build predictive models for the biological activity of these compounds. nih.govacs.org In a study of 44 indole-sulfonamide derivatives with anticancer and antimalarial activities, QSAR models were developed to predict the activity of additional, structurally modified compounds. nih.govacs.org These in silico approaches, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are vital for prioritizing which newly designed compounds should be synthesized and tested, thereby streamlining the drug discovery process. mdpi.com The combination of these computational strategies provides a powerful platform for the rational design and discovery of novel drugs based on the oxoindoline-sulfonamide scaffold.
Biochemical and Molecular Biological Investigations: Mechanistic Insights into Indoline Sulfonamides
Enzyme Inhibition Kinetics and Mechanistic Studies of Action
Inhibition of Dihydropteroate Synthetase (DHPS) in Prokaryotic Systems
Sulfonamides are a well-established class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov This pathway is essential for the biosynthesis of nucleic acids, and its disruption leads to a bacteriostatic effect, halting bacterial growth and proliferation. wikipedia.orgpatsnap.com The mechanism of action involves competitive inhibition, where the sulfonamide molecule, being structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), binds to the active site of DHPS. nih.govpatsnap.com This prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby blocking the production of 7,8-dihydropteroate. nih.gov
While this mechanism is broadly understood for the sulfonamide class, specific kinetic studies detailing the inhibition of DHPS by indoline (B122111) sulfonamides, including 3,3-Dichloro-2-oxoindoline-5-sulfonamide, are not extensively documented in the available literature. However, based on the foundational principles of sulfonamide activity, it is hypothesized that indoline-based sulfonamides would follow a similar competitive inhibition model against DHPS. wikipedia.orgopenaccesspub.org The indoline scaffold would primarily influence the compound's physicochemical properties and its precise orientation within the PABA-binding pocket of the enzyme.
Carbonic Anhydrase (CA) Isoform Selective Inhibition (e.g., CA IX, CA XII)
Indoline-5-sulfonamides have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoforms CA IX and CA XII. mdpi.com These enzymes play a critical role in pH regulation in tumor microenvironments, contributing to cancer cell survival and proliferation. The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) coordinating to the catalytic Zn(II) ion in the enzyme's active site. acs.org
Research on 1-acylated indoline-5-sulfonamides has demonstrated significant inhibitory activity against the cytosolic off-target isoforms hCA I and hCA II, as well as the targeted transmembrane isoforms hCA IX and XII. mdpi.com Certain derivatives show notable selectivity. For instance, 1-acylindoline-5-sulfonamides with 4-chloro and 3,4-dichloro substitutions on the acyl moiety exhibit selectivity for CA XII over CA I and CA IX. mdpi.com The inhibition constants (Kᵢ) for a series of these compounds reveal a range of potencies, with some derivatives inhibiting the tumor-related isoforms in the nanomolar range. mdpi.comsemanticscholar.org
Table 1: Inhibition Constants (Kᵢ, nM) of 1-Acylated Indoline-5-Sulfonamide (B1311495) Analogs Against Human CA Isoforms
Data sourced from studies on 1-acylated indoline-5-sulfonamide analogs. mdpi.com
Modulation of Bacterial Enzyme DapE Activity
The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a metalloenzyme critical for the lysine biosynthetic pathway in most bacteria. nih.gov As this pathway is absent in humans, DapE represents a promising target for novel antibiotics. morressier.com A high-throughput screen identified indoline sulfonamide derivatives as inhibitors of DapE. nih.govluc.edu
Specifically, a series of N-acetyl-5-halo-6-sulfonamide indolines were synthesized and evaluated for their inhibitory potency against DapE from Haemophilus influenzae. luc.edu Molecular docking studies suggest a competitive inhibition mechanism where the sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with the two zinc ions in the enzyme's active site. nih.gov The potency of these inhibitors is generally in the micromolar range, with variations dependent on the substituents on the sulfonamide nitrogen.
Table 2: Inhibitory Potency (IC₅₀, µM) of Indoline-6-Sulfonamide Analogs Against DapE
Data sourced from studies on N-acetyl-5-halo-6-sulfonamide indoline analogs.
Interaction with Other Enzymes (e.g., α-glucosidase, α-amylase, cholinesterases)
The indoline sulfonamide scaffold has also been investigated for its inhibitory potential against enzymes relevant to metabolic disorders and neurodegenerative diseases.
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in managing type-2 diabetes. Studies on a hybrid class of indole-bearing sulfonamide scaffolds demonstrated potent α-glucosidase inhibitory activity, with many compounds showing significantly greater potency than the standard drug, acarbose. sci-hub.box Molecular docking simulations suggest that the sulfonamide oxygens form conventional hydrogen bonds with active site residues, while the indole (B1671886) moiety engages in hydrophobic π-π stacking interactions, contributing to complex stability. sci-hub.box For related 3,3-di(indolyl)indolin-2-ones, derivatives showed desired higher inhibition of α-glucosidase and lower inhibition of α-amylase compared to acarbose, which could reduce gastrointestinal side effects. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) inhibition is a primary therapeutic approach for Alzheimer's disease. While direct studies on this compound are limited, research on other sulfonamide derivatives has shown AChE inhibitory activity. nih.gov The interaction is typically driven by π-π contacts and hydrogen bonds within the enzyme's active site.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Influence of Substituent Effects on Target Affinity and Selectivity
The biological activity of indoline sulfonamides is highly dependent on the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies provide crucial insights into optimizing potency and selectivity for different enzymatic targets. nih.govopenaccesspub.org
For Carbonic Anhydrase Inhibition:
N-1 Acylation: The introduction of an acyl group at the N-1 position of the indoline ring generally enhances inhibitory activity against CA XII compared to less polar alkyl fragments. mdpi.com
Acyl Group Substituents: Halogen substitutions on the N-1 benzoyl ring significantly influence potency and selectivity. For example, a 4-chloro or 3,4-dichloro substitution on the benzoyl group leads to potent CA XII inhibition with selectivity over CA I and CA IX. mdpi.com Molecular docking suggests these substitutions alter interactions with active site residues like Gln 67 and Leu 198. mdpi.com
For DapE Inhibition:
Halogen at C-5: Replacing a bromine atom with a chlorine atom at the 5-position of the indoline ring consistently leads to a noticeable increase in inhibitory potency against DapE across nearly all analogs tested.
Sulfonamide N-Substitution: The nature of the substituent on the sulfonamide nitrogen is critical. Incorporating rigid, cyclic structures like an indoline or a pyrrolidine ring resulted in more potent inhibitors compared to flexible, acyclic secondary sulfonamides or the larger piperidine ring. This suggests that the size, shape, and rigidity of this substituent are key for optimal hydrophobic interactions within the DapE active site.
For α-Glucosidase Inhibition:
Aryl Sulfonamide Substituents: The electronic properties of substituents on the aryl ring of the sulfonamide moiety are crucial. In studies of indole-based sulfonamides, both electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -CH₃, -OCH₃) on this ring can modulate activity, suggesting a complex interplay of electronic and steric factors in binding to the enzyme. sci-hub.boxnih.gov Dichloro-substituted analogs have been noted for their interesting inhibition profiles. nih.gov
Sulfonamide Linker: The sulfonamide linker itself is often essential for activity, providing a key hydrogen bonding point and maintaining the optimal tetrahedral geometry for positioning adjacent aromatic rings for π-π interactions with enzyme residues. nih.gov
Identification of Key Pharmacophoric Features
The core structure of indoline sulfonamides is recognized for its potential in drug design, possessing hydrophilic characteristics due to the sulfonyl group, which makes it a suitable pharmacophore for interacting with active sites of enzymes. mhmedical.com The fundamental pharmacophoric features of indoline sulfonamides, particularly as carbonic anhydrase (CA) inhibitors, can be broken down into several key components. The sulfonamide group itself is a critical zinc-binding group, essential for the primary interaction within the active site of carbonic anhydrases. nih.govsemanticscholar.org The indoline nucleus serves as a scaffold that can be modified to enhance binding affinity and selectivity for different CA isoforms.
Molecular docking studies of various indoline-2-one-based sulfonamides have provided insights into their binding modes within the CA active site. nih.gov These studies reveal that the sulfonamide moiety anchors the inhibitor to the zinc ion, while the indoline part of the molecule extends into the active site cavity, forming interactions with various amino acid residues. nih.gov The orientation of acyl groups on the indoline can create additional hydrogen bonds with residues such as Gln 92 in CA IX, highlighting the potential of 1-acylindoline-5-sulfonamides as potent inhibitors. nih.gov
To summarize, the key pharmacophoric features of indoline sulfonamides as CA inhibitors are:
The Sulfonamide Group : Acts as the primary zinc-binding function.
The Indoline Scaffold : Provides a rigid core that can be strategically modified.
Substituents on the Indoline Nitrogen : Can modulate activity and selectivity.
Substituents on the Aromatic Ring : Influence binding affinity and can be tailored to exploit differences between CA isoforms.
| Feature | Role in Activity | Reference |
| Sulfonamide Moiety | Zinc binding in the active site of carbonic anhydrases | nih.govsemanticscholar.org |
| Indoline Nucleus | A scaffold for modifications to improve binding and selectivity | nih.gov |
| N-Acylation of Indoline | Can enhance inhibitory activity against specific CA isoforms like CA XII | nih.gov |
| Halogenation of Appended Groups | Can reduce binding to off-target CA isoforms | nih.gov |
Biochemical Pathway Modulation and Cellular Mechanisms of Action
Sulfonamides are well-established inhibitors of the folate biosynthesis pathway, a mechanism primarily exploited for their antimicrobial effects. researchgate.netmhmedical.com This pathway is crucial for the synthesis of nucleic acids and certain amino acids. lkouniv.ac.in Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), whereas humans obtain it from their diet, providing a basis for selective toxicity. mhmedical.comlkouniv.ac.in
The mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS). biomol.com Sulfonamides are structural analogs of PABA and can bind to the active site of DHPS, preventing the normal condensation of PABA with dihydropteroate pyrophosphate. researchgate.netnih.gov This blockage leads to a depletion of dihydrofolic acid and subsequently tetrahydrofolic acid, which is a vital cofactor for one-carbon transfer reactions in the synthesis of purines, thymidine, and amino acids. researchgate.net The inhibition of this pathway ultimately disrupts DNA synthesis and cell growth. researchgate.net While this is a classic antibacterial mechanism, the potential for indoline sulfonamides to interact with this pathway in various organisms exists due to the presence of the sulfonamide functional group.
Certain indoline sulfonamides have been shown to modulate the expression of key proteins involved in cancer progression, particularly under hypoxic conditions. nih.gov Hypoxia, or low oxygen levels, is a common feature of solid tumors and leads to the activation of the transcription factor HIF-1α, which in turn upregulates the expression of proteins that promote an aggressive cancer phenotype, including carbonic anhydrase IX (CA IX). nih.gov
CA IX is a transmembrane enzyme that contributes to the acidification of the tumor microenvironment, a factor linked to chemoresistance and metastasis. nih.gov Studies on a series of 1-acylated indoline-5-sulfonamides have demonstrated that in addition to directly inhibiting the enzymatic activity of CA IX, some of these compounds can also partially inhibit the hypoxia-induced expression of the CA IX protein in cancer cells. nih.gov For example, a specific 1-acylated indoline-5-sulfonamide was observed to suppress the expression of CA IX in A431 skin cancer cells under hypoxic conditions. nih.gov This dual action of enzymatic inhibition and suppression of protein expression represents a significant mechanism of action for these compounds in a cancer context.
| Compound Class | Effect on Protein Expression | Cellular Context | Reference |
| 1-Acylated Indoline-5-Sulfonamides | Partial inhibition of hypoxia-induced CA IX expression | A431 skin cancer cells | nih.gov |
Molecular Basis of Resistance Mechanisms to Sulfonamide Class Compounds
Resistance to sulfonamide-based drugs can arise through several molecular mechanisms. In the context of their antibacterial action via folate pathway inhibition, the most common form of resistance is the acquisition of mutations in the gene encoding dihydropteroate synthase (DHPS), the target enzyme. biomol.com These mutations can lead to an enzyme with a lower affinity for sulfonamides, thus reducing their inhibitory effect. biomol.com Another mechanism is an increase in the production of PABA, which can outcompete the sulfonamide inhibitor. youtube.com
When considering sulfonamides as carbonic anhydrase inhibitors, resistance could theoretically develop through mutations in the targeted CA isoform that alter the binding of the inhibitor. However, a more clinically relevant challenge is the lack of isoform selectivity of many CA inhibitors, leading to off-target effects. nih.gov The development of isoform-selective inhibitors is a key strategy to overcome this.
Furthermore, in the context of cancer therapy, general mechanisms of drug resistance, such as the overexpression of efflux pumps like P-glycoprotein (P-gp), can also reduce the intracellular concentration of sulfonamide-based drugs. nih.gov Interestingly, some indoline-5-sulfonamides have been shown to reverse chemoresistance to other drugs in cells that overexpress P-gp, suggesting a potential role in overcoming multidrug resistance. nih.gov The development of inhibitors targeting bacterial-specific CA isoforms, which differ structurally from human CAs, is another approach to circumvent resistance and improve selectivity, thereby reducing the likelihood of cross-resistance with conventional antibiotics. nih.govmdpi.com
Analytical Methodologies for Research and Purity Assessment of 3,3 Dichloro 2 Oxoindoline 5 Sulfonamide
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile compounds like 3,3-Dichloro-2-oxoindoline-5-sulfonamide. chromatographyonline.com It offers high resolution and sensitivity, making it ideal for separating the main compound from closely related impurities. chemrevlett.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds. chromatographyonline.com For this compound, a C18 or C8 column would be a suitable stationary phase, providing hydrophobic interactions for retaining the molecule.
Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound and good resolution from any impurities. Key parameters include:
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol) is often employed. mdpi.com The gradient allows for the elution of compounds with a wide range of polarities.
pH of the Aqueous Phase: The pH is controlled to ensure the consistent ionization state of the sulfonamide group, which influences retention time and peak shape.
Column Temperature: Maintaining a constant column temperature (e.g., 25-40 °C) ensures reproducible retention times.
Detection Wavelength: A UV detector is commonly used, set to a wavelength where the oxoindoline chromophore exhibits maximum absorbance to ensure high sensitivity.
A typical RP-HPLC method for purity analysis is summarized in the table below.
Table 1: Example RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
When a pure standard of this compound is required for research, or when impurities need to be isolated for structural identification, preparative HPLC is utilized. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. nih.gov The fractions corresponding to the desired compound's peak are collected, and the solvent is subsequently evaporated to yield the purified solid.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight, polarity, and potential for thermal degradation in the hot GC inlet make it non-volatile. However, GC could be applicable if the compound is first converted into a more volatile and thermally stable derivative. This process, known as derivatization, is less common for routine purity analysis compared to the direct approach offered by HPLC.
Spectrophotometric Assays for Concentration Determination and Reaction Monitoring
UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of this compound in a solution, provided it is the only component that absorbs at the measurement wavelength. The method is based on the Beer-Lambert Law. The oxoindoline ring system contains a chromophore that absorbs UV light. researchgate.net
To perform the assay, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. This technique is also valuable for monitoring the progress of a chemical reaction by tracking the increase in absorbance corresponding to the product's formation.
Table 2: Hypothetical Data for a UV-Vis Spectrophotometric Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.455 |
| 8 | 0.601 |
While many spectrophotometric methods for sulfonamides involve a diazotization reaction, these typically require a primary aromatic amine, which is absent in this compound's structure. nih.govresearchgate.net Therefore, direct UV absorbance is the more appropriate spectrophotometric approach.
Titrimetric Methods for Quantitative Analysis
Titrimetric, or volumetric, methods can be employed for the quantitative analysis of bulk quantities of this compound. The acidic proton of the sulfonamide group (–SO₂NH–) can be titrated with a strong base. acs.org Due to the weak acidity of this group in aqueous solutions, a non-aqueous titration is often preferred to obtain a sharp and clear endpoint.
The procedure typically involves dissolving a precisely weighed amount of the compound in a non-aqueous solvent, such as dimethylformamide, and titrating with a standardized solution of a strong base like sodium methoxide (B1231860) or tetrabutylammonium (B224687) hydroxide. acs.org The endpoint can be detected using a colorimetric indicator or potentiometrically. Diazotization titrations, which are common for sulfa drugs containing a primary amine, are not applicable here. nih.gov
Purity Profiling and Impurity Identification Techniques
A comprehensive purity profile involves the detection, identification, and quantification of all impurities present in the compound. The process begins with a high-resolution analytical method, typically RP-HPLC, to separate all components. chemrevlett.com
Impurity identification is a multi-step process:
Liquid Chromatography-Mass Spectrometry (LC-MS): The HPLC system is coupled to a mass spectrometer. As each impurity elutes from the column, the mass spectrometer provides its molecular weight, offering crucial clues about its identity. indocoanalyticalsolutions.com
Isolation: If an impurity is present at a significant level (e.g., >0.1%), preparative HPLC is used to isolate a sufficient quantity for further analysis. nih.gov
Structural Elucidation: The isolated impurity's structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. indocoanalyticalsolutions.com
Potential process-related impurities could include starting materials, intermediates from the synthesis (e.g., the mono-chlorinated analogue, 3-chloro-2-oxoindoline-5-sulfonamide), or byproducts from side reactions.
Table 3: Common Techniques for Impurity Identification
| Technique | Purpose |
|---|---|
| HPLC/UV | Detection and Quantification of Impurities |
| LC-MS/MS | Determination of Molecular Weight and Fragmentation Patterns |
| Preparative HPLC | Isolation of Impurities for Structural Analysis |
| NMR (¹H, ¹³C) | Complete Structural Elucidation |
| FTIR | Identification of Functional Groups |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-Dichloro-2-oxoindoline-5-sulfonamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves halogenation of the indoline core followed by sulfonamide functionalization. Key steps include controlling stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅) and optimizing reaction time/temperature to avoid over-halogenation. Reproducibility requires rigorous monitoring via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Reaction optimization can employ factorial design to evaluate variables like solvent polarity and catalyst loading .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural elucidation. Purity assessment requires HPLC with UV detection (C18 column, acetonitrile/water mobile phase) . For crystalline samples, X-ray diffraction provides unambiguous confirmation of stereochemistry . Differential scanning calorimetry (DSC) can detect polymorphic impurities .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC. Monitor hydrolytic stability by comparing pH-dependent degradation rates (e.g., buffer solutions at pH 3, 7, 9) . Use FTIR to track functional group integrity (e.g., sulfonamide S=O stretches) .
Advanced Research Questions
Q. What computational strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates in halogenation or sulfonamide formation. Software like Gaussian or ORCA can calculate activation energies and identify rate-limiting steps . Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvent effects on reaction pathways . Validate predictions with kinetic isotope effects (KIEs) or trapping experiments .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete active-site models in docking studies. Use explicit solvent MD simulations to refine binding affinity predictions . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies ligand-protein interactions . Cross-validate with mutational analysis of target proteins .
Q. What experimental design principles apply to optimizing multi-step syntheses involving this compound?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst type, solvent) and identify interactions. Response surface methodology (RSM) optimizes yield and minimizes byproducts . For automation, integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction networks and predict optimal conditions .
Q. How can structure-activity relationship (SAR) studies be structured to explore modifications of the sulfonamide group?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., alkyl, aryl, heterocyclic) on the sulfonamide nitrogen. Assess bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use QSAR models (MOE or Schrödinger) to correlate electronic parameters (Hammett σ) with activity . Principal component analysis (PCA) identifies dominant physicochemical drivers .
Q. What cross-disciplinary approaches enhance the discovery of novel applications for this compound?
- Methodological Answer : Combine cheminformatics (e.g., PubChem data mining) with high-throughput screening (HTS) to identify off-target effects . Integrate metabolomics (LC-MS/MS) to study cellular uptake and metabolic pathways . Collaborate with computational biologists to map interaction networks using RCSB PDB structures .
Methodological Notes
- Data Integrity : Ensure raw data (e.g., chromatograms, spectral files) are archived with metadata compliant with FAIR principles. Use electronic lab notebooks (ELNs) for traceability .
- Ethical Compliance : Adhere to institutional safety protocols for handling chlorinated compounds and sulfonamides. Document waste disposal methods per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
